2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
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Overview
Description
2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole: is a heterocyclic compound that belongs to the class of triazoloisoindoles These compounds are characterized by a fused ring system that includes a triazole ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenoxymethyl-substituted hydrazine with an appropriate isoindole derivative under acidic or basic conditions can lead to the formation of the desired compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It exhibits potential anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities and is used in medicinal chemistry.
1,2,4-Triazolo[3,4-a]isoquinoline: Shows potential anticancer activity via induction of oxidative stress and DNA damage.
Uniqueness: 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole stands out due to its unique phenoxymethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C16H13N3O/c1-2-7-13(8-3-1)20-11-15-17-16-14-9-5-4-6-12(14)10-19(16)18-15/h1-9H,10-11H2 |
InChI Key |
QZGXYIXNZLNTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)COC4=CC=CC=C4 |
Origin of Product |
United States |
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